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molecular formula C13H22O B8484763 4-Isopropenyl-3,7-dimethyl-1,6-octadien-3-ol CAS No. 64667-23-8

4-Isopropenyl-3,7-dimethyl-1,6-octadien-3-ol

Cat. No. B8484763
M. Wt: 194.31 g/mol
InChI Key: XASQOXUVAJNPPN-UHFFFAOYSA-N
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Patent
US04222963

Procedure details

A solution of 500 g of 4-isopropenyl-3,7-dimethyl-6-octen-1-yn-3-ol in 1.5 liters of n-hexane was hydrogenated at ambient temperature and atmospheric pressure using 25 g of 0.25% Lindlar catalyst. The reaction was sequentially monitored by gas chromatography (PEG20M, 150° C.) and the reaction was terminated when no starting material remained. The catalyst was filtered off and the solvent was removed from the filtrate by distillation under reduced pressure. The residue was distilled in vacuo to obtain 482 g of 4-isopropenyl-3,7-dimethyl-1,6-octadien-3-ol as a fore-running distillate at bp. 55°-59° C./0.4 mm Hg.
Name
4-isopropenyl-3,7-dimethyl-6-octen-1-yn-3-ol
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step Two
Name
Lindlar catalyst
Quantity
25 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]([CH2:10][CH:11]=[C:12]([CH3:14])[CH3:13])[C:5]([CH3:9])([OH:8])[C:6]#[CH:7])([CH3:3])=[CH2:2]>CCCCCC.[Pd].CC([O-])=O.CC([O-])=O.[Pb+2]>[C:1]([CH:4]([CH2:10][CH:11]=[C:12]([CH3:14])[CH3:13])[C:5]([CH3:9])([OH:8])[CH:6]=[CH2:7])([CH3:3])=[CH2:2] |f:2.3.4.5|

Inputs

Step One
Name
4-isopropenyl-3,7-dimethyl-6-octen-1-yn-3-ol
Quantity
500 g
Type
reactant
Smiles
C(=C)(C)C(C(C#C)(O)C)CC=C(C)C
Step Two
Name
Quantity
1.5 L
Type
solvent
Smiles
CCCCCC
Step Three
Name
Lindlar catalyst
Quantity
25 g
Type
catalyst
Smiles
[Pd].CC(=O)[O-].CC(=O)[O-].[Pb+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at ambient temperature
CUSTOM
Type
CUSTOM
Details
was sequentially monitored by gas chromatography (PEG20M, 150° C.)
CUSTOM
Type
CUSTOM
Details
the reaction was terminated when no starting material
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was removed from the filtrate by distillation under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(=C)(C)C(C(C=C)(O)C)CC=C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 482 g
YIELD: CALCULATEDPERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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